molecular formula C17H16ClN5O B2446306 5-[(3-chlorophenyl)amino]-N-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1105199-70-9

5-[(3-chlorophenyl)amino]-N-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2446306
CAS No.: 1105199-70-9
M. Wt: 341.8
InChI Key: KEJQFINPGXMOMC-UHFFFAOYSA-N
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Description

5-[(3-chlorophenyl)amino]-N-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C17H16ClN5O and its molecular weight is 341.8. The purity is usually 95%.
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Scientific Research Applications

Pharmacological Properties and Synthesis

  • Triazole Derivatives and Their Pharmacological Properties : Triazole derivatives have been identified to possess valuable pharmacological properties, including anti-convulsive activity. They are useful in the treatment of conditions such as epilepsy, tension, and agitation, showcasing their potential in neuroscience and pharmacology research. Notably, specific triazole compounds have been synthesized for their medicinal applications, demonstrating the chemical class's versatility in drug development (Shelton, 1981).

Chemical Synthesis and Applications

  • Triazole-Based Scaffolds for Peptidomimetics : The synthesis of 5-amino-1,2,3-triazole-4-carboxylic acid and its derivatives emphasizes the role of triazole-based scaffolds in creating peptidomimetics or biologically active compounds. Such compounds are significant in medicinal chemistry, offering a platform for developing new therapeutic agents. A methodology involving ruthenium-catalyzed cycloaddition has been developed to produce these amino acids, highlighting advancements in synthetic chemistry for pharmaceutical research (Ferrini et al., 2015).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '5-[(3-chlorophenyl)amino]-N-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide' involves the reaction of 3-chloroaniline with 3,4-dimethylphenyl isocyanate to form the intermediate N-(3-chlorophenyl)-N'-(3,4-dimethylphenyl)urea. This intermediate is then reacted with sodium azide and copper sulfate to form the desired product.", "Starting Materials": [ "3-chloroaniline", "3,4-dimethylphenyl isocyanate", "sodium azide", "copper sulfate" ], "Reaction": [ "Step 1: React 3-chloroaniline with 3,4-dimethylphenyl isocyanate in the presence of a suitable solvent and a catalyst to form N-(3-chlorophenyl)-N'-(3,4-dimethylphenyl)urea.", "Step 2: Dissolve N-(3-chlorophenyl)-N'-(3,4-dimethylphenyl)urea in a suitable solvent and add sodium azide and copper sulfate to the reaction mixture.", "Step 3: Stir the reaction mixture at a suitable temperature for a suitable time to form the desired product, 5-[(3-chlorophenyl)amino]-N-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide.", "Step 4: Isolate the product by filtration or other suitable methods and purify it by recrystallization or other suitable methods." ] }

CAS No.

1105199-70-9

Molecular Formula

C17H16ClN5O

Molecular Weight

341.8

IUPAC Name

5-(3-chloroanilino)-N-(3,4-dimethylphenyl)-2H-triazole-4-carboxamide

InChI

InChI=1S/C17H16ClN5O/c1-10-6-7-14(8-11(10)2)20-17(24)15-16(22-23-21-15)19-13-5-3-4-12(18)9-13/h3-9H,1-2H3,(H,20,24)(H2,19,21,22,23)

InChI Key

KEJQFINPGXMOMC-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)NC(=O)C2=NNN=C2NC3=CC(=CC=C3)Cl)C

solubility

not available

Origin of Product

United States

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